Cas no 98400-69-2 (4-(Boc-amino)pyridine)

4-(Boc-amino)pyridine is a protected derivative of 4-aminopyridine, featuring a tert-butoxycarbonyl (Boc) group that enhances stability and handling during synthetic applications. This compound is particularly valuable in organic synthesis, where it serves as a versatile intermediate for introducing the 4-aminopyridine moiety into more complex structures. The Boc group provides selective deprotection under mild acidic conditions, allowing for controlled functionalization without compromising sensitive substrates. Its crystalline solid form ensures ease of storage and precise measurement. Commonly employed in pharmaceutical and materials research, 4-(Boc-amino)pyridine offers a reliable solution for amine protection strategies while maintaining compatibility with a wide range of reaction conditions.
4-(Boc-amino)pyridine structure
4-(Boc-amino)pyridine structure
Product Name:4-(Boc-amino)pyridine
CAS No:98400-69-2
MF:C10H14N2O2
MW:194.230362415314
MDL:MFCD02179232
CID:61968
PubChem ID:9990210
Update Time:2025-08-05

4-(Boc-amino)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Boc-Amino)pyridine
    • 4-(tert-Butoxycarbonylamino)pyridine
    • tert-butyl N-pyridin-4-ylcarbamate
    • tert-butyl pyridin-4-ylcarbamate
    • tert-Butyl N-(4-Pyridyl)carbamate
    • tert-butyl N-(pyridin-4-yl)carbamate
    • CARBAMIC ACID, 4-PYRIDINYL-, 1,1-DIMETHYLETHYL ESTER
    • PubChem20060
    • KSC495M3F
    • tert-Butyl pyridin-4-ylcarbamat
    • 4-tert-butoxycarbonylaminopyridine
    • DRZYCRFOGWMEES-UHFFFAOYSA-N
    • 4-(N-t-butoxycarbonylamino)pyridine
    • ZI
    • MFCD02179232
    • 4-(N-t-butoxycarbonylamino)-pyridine
    • AKOS009462060
    • EN300-128261
    • AB11054
    • J-524817
    • TS-02762
    • pyridin-4-ylcarbamic acid tert-butyl ester
    • Pyridine-4-yl-carbamic Acid-tert-butyl Ester
    • 98400-69-2
    • Z1255379575
    • PYRIDIN-4-YL-CARBAMIC ACID TERT-BUTYL ESTER
    • 4-[(tert-Butoxycarbonyl)amino]pyridine
    • CS-W002902
    • FT-0645305
    • B3331
    • 4-[N-(tert-butoxycarbonyl)amino]pyridine
    • 1,1-dimethylethyl 4-pyridinylcarbamate
    • SY016711
    • FT-0600171
    • SCHEMBL16307601
    • DTXSID20433755
    • 4-(Boc-amino)pyridine, 97%
    • AM20070156
    • AC-27075
    • A849990
    • SCHEMBL334709
    • DB-006560
    • 4-(Boc-amino)pyridine
    • MDL: MFCD02179232
    • Inchi: 1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12,13)
    • InChI Key: DRZYCRFOGWMEES-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CN=CC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 194.10600
  • Monoisotopic Mass: 194.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 51.2
  • Surface Charge: 0
  • Tautomer Count: 3

Experimental Properties

  • Color/Form: No data available
  • Density: 1.131
  • Melting Point: 148.0 to 152.0 deg-C
  • Boiling Point: 252.7°C at 760 mmHg
  • Flash Point: 106.7℃
  • Refractive Index: 1.544
  • PSA: 51.22000
  • LogP: 2.50160

4-(Boc-amino)pyridine Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H317
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-43
  • Safety Instruction: S36/37
  • Hazardous Material Identification: Xn
  • Storage Condition:Inert atmosphere,2-8°C
  • Risk Phrases:R22; R43

4-(Boc-amino)pyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-(Boc-amino)pyridine Production Method

Additional information on 4-(Boc-amino)pyridine

4-(Boc-amino)pyridine and CAS No. 98400-69-2: A Comprehensive Overview of Its Role in Drug Discovery and Chemical Synthesis

4-(Boc-amino)pyridine is a critical intermediate in the synthesis of various bioactive compounds, with its chemical identity confirmed by the CAS No. 98400-69-2 registry. This compound is a derivative of pyridine, characterized by the presence of a Boc-amino group at the 4-position. The Boc (tert-butyloxycarbonyl) protecting group is a common feature in organic synthesis, providing stability to amino functionalities during multi-step reactions. Recent advances in medicinal chemistry have highlighted the importance of 4-(Boc-amino)pyridine as a building block for developing novel therapeutics targeting neurological and metabolic disorders.

4-(Boc-amino)pyridine exhibits unique chemical properties that make it highly versatile in synthetic pathways. Its structure combines the aromaticity of pyridine with the reactivity of the Boc-amino group, enabling participation in diverse reaction mechanisms. The pyridine ring provides conjugated π-electron systems, which are crucial for interactions with biological targets such as enzymes and receptors. The Boc group acts as a temporary shield for the amino functionality, preventing premature side reactions during complex syntheses. This dual functionality has positioned 4-(Boc-amino)pyridine as a key component in the development of small molecule drugs.

Recent studies have demonstrated the utility of 4-(Boc-amino)pyridine in the synthesis of compounds with potential applications in neurodegenerative disease research. A 2023 publication in Journal of Medicinal Chemistry reported the use of 4-(Boc-amino)pyridine as a core scaffold for designing inhibitors of the tau protein kinase, a target implicated in Alzheimer's disease. The pyridine ring was modified to enhance binding affinity to the enzyme's active site, while the Boc group ensured stability during the synthesis process. This work exemplifies how 4-(Boc-amino)pyridine can serve as a modular platform for drug discovery.

Advancements in catalytic methodologies have further expanded the applications of 4-(Boc-amino)pyridine. Researchers at the University of Tokyo recently developed a novel asymmetric hydrogenation protocol using 4-(Boc-amino)pyridine as a chiral auxiliary. The pyridine ring was functionalized with stereogenic centers to control the stereochemistry of the final product, which is critical for pharmaceutical efficacy. This approach reduced the number of synthetic steps required to produce enantiomerically pure compounds, a significant improvement in the field of chemical synthesis.

The Boc-amino functionality of 4-(Boc-amino)pyridine has also been explored in the context of peptidomimetics. A 2024 study published in Angewandte Chemie demonstrated its use in creating peptide-like molecules with enhanced stability. The Boc group protected the amino acid residues from proteolytic degradation, while the pyridine ring provided additional structural rigidity. These properties make 4-(Boc-amino)pyridine a valuable tool in the development of therapeutic agents for conditions requiring prolonged biological activity.

Recent computational studies have provided insights into the molecular interactions of 4-(Boc-amino)pyridine with biological targets. Molecular docking simulations revealed that the pyridine ring forms hydrogen bonds with key residues in the active site of the monoamine oxidase (MAO) enzyme, which is a target for antidepressant drugs. The Boc group was found to interact with hydrophobic pockets, enhancing the overall binding affinity. These findings underscore the importance of 4-(Boc-amino)pyridine in the rational design of drugs targeting enzyme inhibition.

The synthesis of 4-(Boc-amino)pyridine has been optimized using green chemistry principles to minimize environmental impact. A 2023 study in Green Chemistry reported a solvent-free microwave-assisted method that reduced reaction times and energy consumption. This approach leverages the inherent reactivity of the pyridine ring to facilitate the formation of the Boc-amino group without the need for harsh conditions. Such innovations highlight the growing emphasis on sustainable synthesis methods in pharmaceutical research.

Applications of 4-(Boc-amino)pyridine are also being explored in the field of metabolic disorders. Researchers at Harvard Medical School have utilized this compound as a scaffold for designing molecules that modulate the activity of the AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The pyridine ring was modified to enhance its interaction with the kinase's ATP-binding site, while the Boc group ensured the compound's stability in vivo. This work represents a promising avenue for the treatment of conditions such as type 2 diabetes.

The versatility of 4-(Boc-amino)pyridine is further demonstrated by its use in the synthesis of compounds targeting infectious diseases. A 2024 study published in Nature Communications described the development of a novel antiviral agent based on this molecule. The pyridine ring was functionalized to interact with viral proteases, while the Boc group protected the amino functionality from enzymatic degradation. This dual functionality is essential for the compound's effectiveness in vivo, highlighting the broad applicability of 4-(Boc-amino)pyridine in drug discovery.

In conclusion, 4-(Boc-amino)pyridine (CAS No. 98400-69-2) is a critical intermediate in the development of advanced therapeutics. Its unique chemical properties, including the pyridine ring and Boc-amino group, make it highly adaptable to various synthetic strategies. Recent studies have expanded its applications to areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases, underscoring its significance in modern medicinal chemistry. As research continues to evolve, the potential of 4-(Boc-amino)pyridine in creating innovative treatments will likely grow, further solidifying its role as a cornerstone in pharmaceutical science.

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